molecular formula C7H13N3O B3313781 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine CAS No. 946667-72-7

1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B3313781
CAS No.: 946667-72-7
M. Wt: 155.2 g/mol
InChI Key: DEMYOKSOUVVNGZ-UHFFFAOYSA-N
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Description

1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine is a compound belonging to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. This compound has garnered attention due to its unique bioisosteric properties and a wide spectrum of biological activities . The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine undergoes various chemical reactions, including:

Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in various applications.

Comparison with Similar Compounds

1-(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(5-tert-butyl-1,2,4-oxadiazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-7(2,3)6-9-5(4-8)10-11-6/h4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMYOKSOUVVNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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